molecular formula C15H18BNO2 B13687551 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester

2-Cyano-1-phenylvinylboronic Acid Pinacol Ester

Cat. No.: B13687551
M. Wt: 255.12 g/mol
InChI Key: ZTFCCEYLXUEZBZ-UHFFFAOYSA-N
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Description

2-Cyano-1-phenylvinylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. Boronic esters, including pinacol esters, are highly valuable building blocks in organic synthesis due to their stability and versatility in various chemical reactions .

Preparation Methods

The synthesis of 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester typically involves the reaction of 2-cyano-1-phenylvinylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyano-1-phenylvinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron group to the desired substrate. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar compounds to 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester include:

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

ZTFCCEYLXUEZBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC#N)C2=CC=CC=C2

Origin of Product

United States

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